molecular formula C16H17NO2 B13903656 Benzyl 4-amino-3-ethylbenzoate

Benzyl 4-amino-3-ethylbenzoate

Cat. No.: B13903656
M. Wt: 255.31 g/mol
InChI Key: HVZWFNUJTURULB-UHFFFAOYSA-N
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Description

Benzyl 4-amino-3-ethylbenzoate is an organic compound that belongs to the class of benzoates It features a benzyl group attached to a benzoate moiety, which is further substituted with an amino group at the 4-position and an ethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-3-ethylbenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-3-ethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 4-amino-3-ethylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-amino-3-ethylbenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-amino-3-ethylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an ethyl group on the benzoate moiety differentiates it from other benzoate derivatives, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

benzyl 4-amino-3-ethylbenzoate

InChI

InChI=1S/C16H17NO2/c1-2-13-10-14(8-9-15(13)17)16(18)19-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3

InChI Key

HVZWFNUJTURULB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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